molecular formula C10H13N3O2 B14434814 Benzoic acid, 4-(3-ethyl-1-triazenyl)-, methyl ester CAS No. 79868-88-5

Benzoic acid, 4-(3-ethyl-1-triazenyl)-, methyl ester

Cat. No.: B14434814
CAS No.: 79868-88-5
M. Wt: 207.23 g/mol
InChI Key: PAJSYOGHJLXSQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzoic acid, 4-(3-ethyl-1-triazenyl)-, methyl ester is a chemical compound known for its unique structure and properties It is a derivative of benzoic acid, where the hydrogen atom in the carboxyl group is replaced by a methyl ester group, and the aromatic ring is substituted with a 3-ethyl-1-triazenyl group

Preparation Methods

The synthesis of benzoic acid, 4-(3-ethyl-1-triazenyl)-, methyl ester typically involves the reaction of benzoic acid derivatives with triazene compounds under specific conditions. One common method includes the esterification of benzoic acid with methanol in the presence of a catalyst, followed by the introduction of the triazenyl group through a diazotization reaction. Industrial production methods may involve more efficient and scalable processes, such as continuous flow synthesis, to produce the compound in larger quantities.

Chemical Reactions Analysis

Benzoic acid, 4-(3-ethyl-1-triazenyl)-, methyl ester undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the triazenyl group into amines or other reduced forms.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Benzoic acid, 4-(3-ethyl-1-triazenyl)-, methyl ester has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings.

Mechanism of Action

The mechanism of action of benzoic acid, 4-(3-ethyl-1-triazenyl)-, methyl ester involves its interaction with specific molecular targets and pathways. The triazenyl group can undergo metabolic activation to form reactive intermediates that interact with cellular components, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Benzoic acid, 4-(3-ethyl-1-triazenyl)-, methyl ester can be compared with other similar compounds, such as:

    Benzoic acid, 4-(3-methyl-1-triazenyl)-, methyl ester: Similar structure but with a methyl group instead of an ethyl group.

    Benzoic acid, 4-(3-ethyl-1-triazenyl)-, ethyl ester: Similar structure but with an ethyl ester group instead of a methyl ester group.

    Benzoic acid, 4-(3-ethyl-1-triazenyl)-, propyl ester: Similar structure but with a propyl ester group instead of a methyl ester group.

These compounds share similar chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.

Properties

CAS No.

79868-88-5

Molecular Formula

C10H13N3O2

Molecular Weight

207.23 g/mol

IUPAC Name

methyl 4-(2-ethyliminohydrazinyl)benzoate

InChI

InChI=1S/C10H13N3O2/c1-3-11-13-12-9-6-4-8(5-7-9)10(14)15-2/h4-7H,3H2,1-2H3,(H,11,12)

InChI Key

PAJSYOGHJLXSQJ-UHFFFAOYSA-N

Canonical SMILES

CCN=NNC1=CC=C(C=C1)C(=O)OC

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.